molecular formula C6H12N2O3 B3116006 (S)-3,6-Diamino-6-oxohexanoic acid CAS No. 213487-90-2

(S)-3,6-Diamino-6-oxohexanoic acid

Cat. No.: B3116006
CAS No.: 213487-90-2
M. Wt: 160.17 g/mol
InChI Key: IDNSGZOFDGAHTI-BYPYZUCNSA-N
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Description

(S)-3,6-Diamino-6-oxohexanoic acid is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3,6-diamino-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNSGZOFDGAHTI-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S 3,6 Diamino 6 Oxohexanoic Acid and Its Congeners

Stereoselective and Enantioselective Synthetic Approaches to (S)-3,6-Diamino-6-oxohexanoic Acid

The controlled synthesis of specific stereoisomers of β-amino acids like this compound is crucial for their application in pharmaceuticals. hilarispublisher.comwiley.com Various stereoselective and enantioselective methods have been developed to achieve high purity of the desired enantiomer.

One notable approach involves the use of chiral nitrones. For instance, the cycloaddition of a chiral nitrone to vinyl acetate (B1210297) can produce optically pure (R)- and (S)-β-lysines. rsc.org This method allows for the separation of the resulting diastereomeric acetates, leading to the desired enantiomerically pure product. rsc.org Another strategy employs the diastereoselective nucleophilic addition of a Grignard reagent to an N,N-dibenzyl-O-TBS-serinal, which has proven effective for synthesizing β-hydroxy amino acids, a class of compounds related to β-lysine. epfl.ch

Catalytic asymmetric synthesis represents another powerful tool. nih.gov For example, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides a direct route to chiral β-amino acid derivatives. nih.gov This method leverages a chiral ligand to control the regioselectivity of the hydrocupration, enabling the synthesis of enantioenriched products. nih.gov Similarly, rhodium-catalyzed enolate protonation and conjugate addition reactions have been successfully employed for the synthesis of β-amino acids. hilarispublisher.com

Organocatalysis has also emerged as a valuable methodology. Chiral amidine-based catalysts can facilitate the asymmetric cyclocondensation between fluoroacetic acid and N-sulfonyl aldimines to produce α-fluoro-β-lactams, which are versatile intermediates for α-fluoro-β-amino acid derivatives. wustl.edu

Method Key Features Example Application
Chiral Nitrone Cycloaddition Utilizes a chiral nitrone to induce stereoselectivity in a cycloaddition reaction. rsc.orgSynthesis of optically pure (R)- and (S)-β-lysine. rsc.org
Diastereoselective Nucleophilic Addition Addition of a nucleophile to a chiral substrate to create a new stereocenter with high diastereoselectivity. epfl.chSynthesis of (2S, 3S)-β-hydroxyleucine. epfl.ch
Copper-Catalyzed Hydroamination Enantioselective addition of an amine to an α,β-unsaturated carbonyl compound catalyzed by a copper-chiral ligand complex. nih.govSynthesis of enantioenriched β-amino acid derivatives. nih.gov
Organocatalysis Use of small organic molecules as catalysts to promote enantioselective transformations. wustl.eduAsymmetric synthesis of α-fluoro-β-lactams. wustl.edu

Solid-Phase Synthetic Strategies for Incorporation of this compound into Peptide Architectures

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, including those containing non-standard amino acids like this compound. pacific.eduyoutube.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). pacific.edu

The general workflow of SPPS includes the following steps:

Resin Swelling: The resin is swelled in a suitable solvent, such as dimethylformamide (DMF). nih.gov

Deprotection: The protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in DMF for the Fmoc protecting group. nih.gov

Coupling: The next amino acid, with its N-terminus protected, is activated and coupled to the deprotected N-terminus of the resin-bound peptide. Common coupling reagents include HBTU, HATU, and DIPEA. nih.gov

Washing: The resin is washed extensively after each deprotection and coupling step to remove excess reagents and byproducts. pacific.edu

Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, often using a strong acid cocktail containing trifluoroacetic acid (TFA). nih.gov

SPPS Step Reagents/Conditions Purpose
Deprotection 20% Piperidine in DMF nih.govRemoval of the Fmoc protecting group from the N-terminus. nih.gov
Coupling Amino acid, HATU/HOAT, DIPEA in DMF nih.govFormation of the peptide bond. nih.gov
Cleavage 94% TFA, 2.5% water, 2.5% TIPS, 1% DODT nih.govRelease of the peptide from the resin and removal of side-chain protecting groups. nih.gov

Solution-Phase Synthetic Pathways and Optimization for Scale-Up

While SPPS is excellent for laboratory-scale synthesis, solution-phase synthesis is often preferred for the large-scale production of peptides and their building blocks. wikipedia.org Solution-phase methods can be more cost-effective and allow for easier purification of intermediates at each step.

A key challenge in the solution-phase synthesis of peptides is the prevention of side reactions and racemization. This is typically addressed through the use of protecting groups and carefully controlled reaction conditions. For the synthesis of this compound derivatives, a multi-step approach starting from a readily available chiral precursor is often employed. For example, a patented method describes the synthesis of (S)-2,6-diamino-5-oxohexanoic acid starting from L-2-aminoadipic acid. google.com This process involves several steps, including protection of the amino group, cyclization, and subsequent functional group manipulations. google.com

Optimizing a solution-phase synthesis for scale-up requires careful consideration of several factors, including:

Reagent Cost and Availability: Utilizing inexpensive and readily available starting materials is crucial for economic viability.

Reaction Conditions: Optimizing temperature, pressure, and reaction times to maximize yield and minimize byproducts.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography.

Waste Reduction: Implementing green chemistry principles to minimize waste generation.

A recent development in peptide synthesis involves the use of aminonitriles in aqueous solutions, which can lead to near-quantitative yields of peptides. acs.org This approach is particularly interesting for its potential prebiotic relevance and its efficiency in forming peptide bonds under mild, neutral conditions. acs.org

Chemoenzymatic Synthesis and Biocatalytic Routes towards this compound

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. researchgate.netacs.org These approaches utilize enzymes to catalyze specific reactions, often with high enantioselectivity and under mild conditions. researchgate.netnih.gov

Lysine (B10760008) 2,3-aminomutase (LAM) is an enzyme that can interconvert (S)-α-lysine and β-lysine. nih.gov Different forms of this enzyme can produce either (S)-β-lysine or (R)-β-lysine, demonstrating the power of enzymatic control over stereochemistry. nih.gov For instance, LAM from Clostridium subterminale produces (S)-β-lysine, while the enzyme from Escherichia coli yields the (R)-enantiomer. nih.gov

Whole-cell biocatalysis is another promising approach for the production of lysine derivatives. nih.govnih.gov Engineered microorganisms can be designed to express the necessary enzymes for converting a simple starting material, like L-lysine, into a more complex product. For example, a two-stage whole-cell biocatalytic process using engineered E. coli has been developed for the efficient synthesis of 1,5-diamino-2-hydroxy-pentane from L-lysine. nih.gov This process involves hydroxylation followed by decarboxylation and has been successfully scaled up to a 5-L fermenter, achieving high titers of the desired product. nih.gov

Furthermore, enzymes can be used to produce precursors for β-lysine synthesis. An ω-amino group-oxidizing enzyme from Phialemonium sp. can convert 6-aminohexanoic acid to 6-oxohexanoic acid with 100% yield. nih.gov This intermediate can then be further functionalized to produce β-lysine derivatives.

Enzyme/System Substrate Product Key Advantage
Lysine 2,3-aminomutase (Clostridium subterminale) (S)-α-Lysine(S)-β-LysineHigh stereoselectivity for the (S)-enantiomer. nih.gov
Lysine 2,3-aminomutase (Escherichia coli) (S)-α-Lysine(R)-β-LysineHigh stereoselectivity for the (R)-enantiomer. nih.gov
Engineered E. coli (Two-stage) L-Lysine1,5-Diamino-2-hydroxy-pentaneHigh titer and scalable production. nih.gov
ω-Amino group-oxidizing enzyme 6-Aminohexanoic acid6-Oxohexanoic acidHigh yield and specificity. nih.gov

Chemical Reactivity and Targeted Derivatization Strategies of S 3,6 Diamino 6 Oxohexanoic Acid

Reactive Functional Groups and Intramolecular Cyclization Potentials

The chemical reactivity of (S)-3,6-Diamino-6-oxohexanoic acid is defined by its three primary functional groups: a carboxyl group (-COOH), a primary amino group at the C-3 position (β-amino group), and a primary amino group at the C-6 position (ω-amino group). These sites are all potential targets for chemical modification. The presence of nucleophilic amino groups and an electrophilic carboxyl group within the same molecule also creates the potential for intramolecular reactions.

Specifically, intramolecular cyclization can occur through the nucleophilic attack of one of the amino groups on the carboxyl carbon, leading to the formation of a cyclic amide, known as a lactam. wikipedia.org The size of the resulting lactam ring depends on which amino group participates in the reaction.

δ-Lactam Formation: The attack by the C-3 amino group on the C-1 carboxyl group would result in the formation of a six-membered ring, a piperidin-2-one derivative. This process, known as δ-lactamization, is generally a favorable ring-forming reaction.

ε-Lactam Formation (Homologue): For comparison, in lysine (B10760008), the ε-amino group can cyclize to form a seven-membered ε-lactam. nih.gov

Larger Ring Formation: Cyclization involving the C-6 amino group would lead to a nine-membered ring. The formation of such medium-sized rings is often less kinetically and thermodynamically favorable than the formation of five- or six-membered rings.

Studies on lysine homologues have shown that the propensity for lactamization can be a dominant reaction pathway, particularly under conditions that activate the carboxylic acid. nih.govacs.org For instance, attempts to form peptides with ornithine (a five-carbon diamino acid) often result in rapid and quantitative cyclization to form a five-membered γ-lactam, effectively preventing peptide bond formation. acs.org This highlights that controlling the conditions is crucial when working with molecules like this compound to favor intermolecular reactions over intramolecular cyclization.

Selective Derivatization of Primary Amino Groups of this compound

The presence of two primary amino groups with different steric and electronic environments (C-3 vs. C-6) allows for the possibility of selective derivatization, although this often requires careful control of reaction conditions or the use of protecting groups.

Table 1: Imidoester-Mediated Amidine Formation

Reactant 1Reactant 2ProductBond Formed
Primary Amine (R-NH₂)Imidoester (R'-C(=NH)OR'')Amidine (R-N=C(NH₂)R')Amidine Bond

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme for a vast array of enzymes involved in amino acid metabolism. wikipedia.orglibretexts.org A key feature of PLP-dependent reactions is the formation of a Schiff base (an external aldimine) between the aldehyde group of PLP and the amino group of an amino acid substrate. wikipedia.org This linkage is central to catalysis, acting as an "electron sink" to stabilize intermediates in reactions such as transamination, decarboxylation, and racemization. libretexts.org

The amino groups of this compound can react with PLP to form such aldimines. This is exemplified by the enzyme Lysine 2,3-aminomutase, which catalyzes the interconversion of L-lysine and L-β-lysine. nih.gov This enzyme utilizes PLP, which forms an aldimine linkage with a lysine residue in the active site, to facilitate the radical-mediated rearrangement. nih.gov This demonstrates that PLP can bind to and assist in the transformation of β-amino acids, suggesting its potential utility in enzymatic or chemo-enzymatic modifications of this compound.

Transaminases (or aminotransferases) are PLP-dependent enzymes that catalyze the transfer of an amino group from an amino donor to an amino acceptor (a keto acid). acs.orgresearchgate.net A common reaction involves the use of glyoxylate (B1226380) as the amino acceptor, which is converted to glycine (B1666218) upon receiving the amino group. wikipedia.orgnih.gov

This compound, possessing two primary amino groups, can potentially serve as an amino donor in such reactions. An appropriate transaminase could catalyze the transfer of either the C-3 or C-6 amino group to glyoxylate. This would result in the formation of glycine and the corresponding keto acid of the diaminohexanoic acid. The specificity of the enzyme would determine which of the two amino groups is transferred. Studies on various human aminotransferases have shown they can act on different amino acids, converting glyoxylate to glycine, highlighting the broad potential of this enzymatic transformation. researchgate.net

Table 2: General Transaminase Reaction with Glyoxylate

Amino DonorAmino AcceptorProduct 1Product 2Coenzyme
This compoundGlyoxylateGlycine3-amino-6-oxohexanoic acid OR 6-amino-3-oxohexanoic acidPLP

The primary amino groups of this compound can be acylated to form amide bonds, a fundamental reaction in peptide synthesis. rsc.org Standard peptide coupling reagents (e.g., HATU, HBTU, EDCI) can be used to couple the amino groups with the carboxyl group of another amino acid. wikipedia.org

A key challenge is the selective acylation of one amino group over the other. To achieve regioselectivity, a protecting group strategy is typically employed. mdpi.com For example, to incorporate this molecule into a peptide via its C-3 amino group, the C-6 amino group would first be protected with an orthogonal protecting group (e.g., Boc, Fmoc, Z). After coupling the C-3 amino group, this protecting group can be selectively removed to allow for further modification at the C-6 position if desired. This approach allows for the precise placement of this compound within a peptide sequence, enabling the synthesis of modified peptides with unique structural or functional properties. nih.govnih.gov

Modifications of the Carboxyl Moiety in this compound

The carboxyl group of this compound is another key site for derivatization. It can undergo reactions typical of carboxylic acids, with esterification being one of the most common modifications. acs.org

Esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to produce an ester and water. organic-chemistry.org For this compound, direct acid-catalyzed esterification can be complicated by the presence of the two basic amino groups, which would be protonated under acidic conditions. Therefore, to achieve efficient and clean conversion, it is often necessary to first protect the C-3 and C-6 amino groups. mdpi.com Once the amino groups are protected, the carboxyl group can be readily converted to a variety of esters (e.g., methyl, ethyl, benzyl (B1604629) esters) using standard esterification protocols. znaturforsch.comresearchgate.net These esters can be useful as intermediates in synthesis, as they protect the carboxyl group during reactions targeting other parts of the molecule, and can be later hydrolyzed back to the carboxylic acid.

Table 3: General Esterification of the Carboxyl Group

Reactant 1Reactant 2CatalystProduct
(Amino-protected) this compoundAlcohol (R-OH)Acid (e.g., H₂SO₄)Corresponding Ester

Structural Characterization and Advanced Analytical Methodologies for S 3,6 Diamino 6 Oxohexanoic Acid

Spectroscopic Techniques for Definitive Structural Elucidation

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. For instance, derivatives of L-lysine show distinctive absorption bands. Key spectral features include vibrations corresponding to N-H stretching in the amine and amide groups, typically observed in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide and carboxylic acid groups gives rise to strong absorption bands around 1640 cm⁻¹ and 1720 cm⁻¹, respectively. rsc.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying the stereochemistry and solution conformation of chiral molecules like (S)-3,6-diamino-6-oxohexanoic acid. The technique measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure of peptides and the conformation of amino acid derivatives in solution. nih.gov

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of amino acids and their derivatives. nih.gov Reversed-phase HPLC, often with a C18 column, is a common approach. nih.govresearchgate.net Due to the polar nature of the compound, derivatization is often employed to enhance retention and detection. mdpi.comresearchgate.net For instance, pre-column derivatization with agents like dansyl chloride followed by fluorescence detection provides a sensitive and accurate quantification method. mdpi.com Method optimization often involves adjusting the mobile phase composition, pH, and gradient to achieve optimal separation. researchgate.netnih.gov For example, a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is frequently used. nih.govresearchgate.netsielc.com Detection is typically performed using UV detectors at wavelengths around 210-225 nm or fluorescence detectors for derivatized compounds. mdpi.comnih.govsielc.com

Gas Chromatography (GC): GC, coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of amino acids. nih.gov Due to the low volatility of amino acids, derivatization is necessary. A common derivatizing agent is N-methyl-N-tert(butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts the amino and carboxyl groups into their more volatile silyl (B83357) derivatives. nih.gov This allows for separation on a GC column and subsequent identification and quantification by mass spectrometry. nih.gov

Paper Chromatography: While less common for quantitative analysis, paper chromatography serves as a simple and effective method for the qualitative identification of amino acids like lysine (B10760008). youtube.com The separation is based on the differential partitioning of the amino acids between a stationary phase (paper) and a mobile phase (a solvent mixture). The position of the amino acid is visualized by spraying with a reagent like ninhydrin, and its retention factor (Rf) value can be used for identification. youtube.com

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Electron Ionization (EI) and Fast Atom Bombardment (FAB): In EI-MS, the fragmentation of related compounds like lysine shows characteristic patterns, including the loss of specific groups that help in structure identification. nist.gov FAB-MS has been shown to produce a specific fragmentation for peptides containing lysine, resulting in (B-16) ions, which aids in distinguishing lysine from isobaric amino acids like glutamine. nih.gov This fragmentation is believed to occur through a cyclization process initiated by the side-chain amino group. nih.gov

Collision-Induced Dissociation (CID): CID is a technique used in tandem mass spectrometry to induce fragmentation of a selected precursor ion. The resulting fragment ions provide detailed structural information. youtube.com For molecules with amine groups, alpha-cleavage is a dominant fragmentation pathway. libretexts.org The relative intensities of the fragment ions are related to the bond energies within the molecule. youtube.com

Advanced X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction (XRD) crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state.

The crystal structure of L-lysine, a closely related compound, has been determined using powder X-ray diffraction. nih.govresearchgate.netwiley.com This was a significant achievement as L-lysine has a strong tendency to form a hydrate (B1144303) phase under ambient conditions, making the preparation of a pure, anhydrous single crystal challenging. nih.govresearchgate.netwiley.comucl.ac.uk The anhydrous form was obtained by dehydration under rigorously dry conditions. nih.govresearchgate.netwiley.com Studies have also identified and characterized different hydrate phases of L-lysine, such as the hemihydrate and monohydrate, using powder XRD. ucl.ac.uk The crystal structure of L-lysine adsorbed on zeolite has also been investigated using synchrotron and neutron diffraction, revealing details about its conformation and interactions within the zeolite channels. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum of lysine and its derivatives provides detailed information about the chemical environment of the protons. chemicalbook.comhmdb.ca The chemical shifts and coupling constants of the protons on the carbon backbone and the amino groups can be assigned to specific positions in the molecule. bmrb.io For example, in D₂O, the proton at the alpha-carbon typically appears as a triplet, and the protons on the side chain show distinct multiplets. chemicalbook.com

Computational and Theoretical Investigations of S 3,6 Diamino 6 Oxohexanoic Acid

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity Constants

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of L-glutamine. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular attributes.

Studies using DFT with the B3LYP hybrid functional and a 6-31G(d,p) basis set have been performed to analyze the chemical reactivity of L-glutamine. These calculations help in understanding the molecule's behavior in chemical reactions by examining its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they indicate the molecule's ability to donate and accept electrons, respectively. For L-glutamine, the HOMO is primarily located around the backbone's nitrogen atom, while the LUMO is distributed among the oxygen and carbon atoms of the carboxyl and amide groups, suggesting these as the primary sites for nucleophilic and electrophilic interactions.

The reactivity of a molecule can be further quantified through various descriptors derived from the energies of these frontier orbitals.

Reactivity DescriptorSignificance
HOMO-LUMO Gap (Egap) Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity.
Hardness (η) Measures resistance to change in electron distribution.
Electronic Chemical Potential (μ) Describes the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (W) Quantifies the ability of a molecule to accept electrons.

This table summarizes key reactivity descriptors calculated using quantum chemical methods.

Furthermore, DFT calculations have been employed to analyze the charge density distribution of L-glutamine, providing insights into the nature of its covalent and non-covalent bonds. Topological analysis of the electron density reveals critical points that characterize the strength and type of bonding within the molecule. For instance, the electron density at the bond critical point of the C=O bonds is significantly high, indicating a strong, polarized covalent bond.

The acidity constants (pKa) of L-glutamine's ionizable groups—the α-carboxylic acid and the α-amino group—are crucial for understanding its behavior in biological systems. Computational methods, combining quantum chemical calculations with solvation models, have been developed to predict these values. These methods calculate the Gibbs free energy change of the protonation/deprotonation reactions in a solvent environment. While precise prediction is challenging, these computational approaches provide valuable estimates and help understand how the local chemical environment within a protein can modulate the pKa of glutamine residues.

Molecular Dynamics Simulations for Conformational Landscape and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD provides a detailed picture of the conformational landscape of L-glutamine and its interactions with the surrounding solvent molecules.

The conformation of L-glutamine is flexible, characterized by several rotatable dihedral angles in its backbone (φ, ψ) and side chain (χ1, χ2). MD simulations have shown that in aqueous solution, L-glutamine does not adopt a single rigid structure but rather exists as an ensemble of different conformations. The relative populations of these conformers are determined by a delicate balance of intramolecular hydrogen bonds and interactions with water molecules.

Simulations of glutamine in explicit solvent reveal the formation of a dynamic hydration shell. Water molecules form hydrogen bonds with the polar functional groups of L-glutamine: the α-amino group, the α-carboxyl group, and the side-chain amide group. The lifetime and geometry of these hydrogen bonds can be analyzed from the MD trajectories, providing a microscopic view of the solvation process.

The conformational flexibility of L-glutamine is critical for its biological function, particularly its ability to bind to a wide range of proteins. MD simulations of glutamine bound to proteins, such as glutamine-binding protein (GlnBP), have demonstrated that ligand binding significantly reduces the inter-domain motions of the protein. This induced fit is a key aspect of molecular recognition. The simulations show both hinge-bending and twisting motions in the protein, which are dampened upon glutamine binding.

Ligand-Protein Docking and Molecular Modeling of Interactions

Ligand-protein docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor protein to form a stable complex. This method is widely used to understand the structural basis of protein-ligand interactions and to guide drug design.

Numerous docking and molecular modeling studies have investigated the binding of L-glutamine to various proteins. A prominent example is the glutamine-binding protein (GlnBP) from Escherichia coli. The crystal structure of the GlnBP-

Enzymatic Transformations and Intrinsic Biological Roles of S 3,6 Diamino 6 Oxohexanoic Acid

Substrate Recognition and Catalytic Mechanisms within Specific Enzyme Systems

The recognition of (S)-3,6-Diamino-6-oxohexanoic acid by enzymes is dictated by the unique structural features of β-amino acids. Unlike α-amino acids, the amino group is attached to the β-carbon, which influences the molecule's conformation and interaction with enzyme active sites. numberanalytics.comwikipedia.org The enzyme's active site, a three-dimensional pocket composed of specific amino acid residues, provides a unique chemical environment that allows for substrate specificity. libretexts.org The binding is not a simple "lock-and-key" mechanism but rather an "induced fit," where the interaction between the substrate and enzyme leads to conformational changes in the enzyme that facilitate catalysis. libretexts.org

Enzymes that typically process amino acids and their derivatives, such as peptidases, amidases, and transaminases, are potential candidates for interacting with this compound.

β-Aminopeptidases: These enzymes are known to hydrolyze N-terminal β-amino acids from peptides and can also catalyze the synthesis of β-peptides. nih.gov The substrate specificity of β-aminopeptidases varies, with some showing a preference for certain β-amino acid residues. nih.gov It is plausible that a β-aminopeptidase could recognize and cleave a peptide bond involving the β-amino group of this compound.

Transaminases (Aminotransferases): These enzymes are crucial in amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid. nih.gov While typically acting on α-amino acids, some transaminases exhibit broader substrate specificity and can process β-amino acids. nih.gov this compound could potentially act as an amino donor in a transamination reaction, although the presence of the C-terminal amide might influence its recognition and reactivity.

The catalytic mechanism for these enzymatic transformations generally involves the formation of an enzyme-substrate complex, which lowers the activation energy of the reaction. libretexts.org For hydrolases like peptidases and amidases, a key step is the nucleophilic attack on the carbonyl carbon of the amide bond, often involving a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate) in the enzyme's active site. nih.gov

Table 1: Potential Enzyme Interactions with this compound
Enzyme ClassPotential InteractionKey Structural Feature of Substrate
β-AminopeptidasesHydrolysis of a peptide bond involving the β-amino groupβ-Amino acid structure
AmidasesHydrolysis of the C-terminal amide bondC-terminal amide
TransaminasesAmino group transfer from the β-positionβ-Amino group

Role as an Inhibitor or Modulator in Enzymatic Pathways

β-Amino acid derivatives are recognized for their ability to act as enzyme inhibitors, often due to their structural similarity to natural substrates, which allows them to bind to the active site without undergoing the catalytic reaction. hilarispublisher.comresearchgate.net Their altered backbone structure can also confer resistance to proteolytic degradation, making them stable modulators of enzymatic pathways. researchgate.net

Glutaminyl cyclase (QC) is a zinc-dependent metalloenzyme that catalyzes the formation of pyroglutamic acid (pGlu) at the N-terminus of peptides and proteins. edpsciences.orgpnas.orgnih.gov This post-translational modification is crucial for the maturation and stability of many hormones and neuropeptides. pnas.org

While there are no direct studies cited in the provided search results that specifically test this compound or its simple derivatives as glutaminyl cyclase inhibitors, the structural features of known QC inhibitors provide a framework for how such derivatives could be designed to be effective. Potent inhibitors of human QC typically possess three key structural motifs:

A Zinc-Binding Group (ZBG): This group coordinates with the catalytic zinc ion in the active site. Imidazole (B134444) and its derivatives are common ZBGs in QC inhibitors. edpsciences.orgacs.orgfrontiersin.org

A Hydrogen-Bond Donor: This group forms essential hydrogen bonds within the active site. acs.org

An Aromatic Group: This moiety often interacts with a hydrophobic pocket in the enzyme, contributing to binding affinity. edpsciences.orgacs.org

Derivatives of this compound could be synthesized to incorporate these features. For instance, the primary amino group at the 6-position could be modified to include an imidazole-containing substituent to act as a ZBG. The core structure could be further elaborated with aromatic groups to enhance binding. The inherent β-amino acid structure could provide a novel scaffold for presenting these pharmacophoric elements in a specific 3D orientation to fit the QC active site.

Table 2: Key Features of Human Glutaminyl Cyclase (hQC) Inhibitors
FeatureDescriptionExample from Known InhibitorsPotential in a Derivative of this compound
Enzyme Target Human Glutaminyl Cyclase (hQC)A zinc-metalloenzyme-
Mechanism Competitive inhibitionBinds to the active site, preventing substrate bindingA derivative could be designed to bind the active site
Key Structural Motif 1 Zinc-Binding Group (ZBG)Imidazole, triazole, benzimidazole (B57391) edpsciences.orgfrontiersin.orgAn imidazole or similar heterocycle could be attached to the molecule
Key Structural Motif 2 Hydrogen-Bond DonorAmide or other suitable functional groupThe existing amide and amino groups could serve this role
Key Structural Motif 3 Aromatic/Hydrophobic GroupPhenyl or other aromatic rings acs.orgAn aromatic group could be incorporated into the structure

Potential Involvement in Metabolic Pathways and Biosynthetic Processes

The biosynthesis of natural products containing β-amino acids is a complex process involving various enzymatic reactions. rsc.orgnih.govresearchgate.net These pathways can include the rearrangement of α-amino acids, amination of α,β-unsaturated carboxylic acids, and transamination of β-keto acids. rsc.orgnih.gov

Given that this compound is a derivative of β-lysine, its biosynthesis could potentially be linked to the metabolic pathways of lysine (B10760008). L-lysine biosynthesis is a well-established pathway, and it is conceivable that enzymes with relaxed substrate specificity, or specialized enzymes, could divert intermediates from this pathway to produce β-lysine. For example, an aminomutase could potentially catalyze the transfer of the α-amino group of a lysine precursor to the β-position.

Once formed, this compound could be incorporated into larger molecules through the action of enzymes such as non-ribosomal peptide synthetases (NRPSs). NRPSs are large multi-enzyme complexes that synthesize a wide range of peptide-based natural products, and they are known to incorporate non-proteinogenic amino acids, including β-amino acids. rsc.org

Investigation of Interactions with Biological Targets and Receptors at the Molecular Level

The interaction of this compound with biological targets at the molecular level would be governed by the principles of molecular recognition, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The presence of two primary amino groups and a carboxylic acid (or its amide) provides multiple points for potential interactions.

The stereochemistry of the molecule is crucial. The (S)-configuration at the chiral center will dictate a specific three-dimensional arrangement of its functional groups, which will in turn determine its complementarity to the binding sites of proteins and other biological macromolecules. numberanalytics.com

The flexibility of the hexanoic acid chain allows the molecule to adopt various conformations, which could be important for binding to different targets. numberanalytics.com Molecular modeling and structural biology techniques such as X-ray crystallography and NMR spectroscopy would be invaluable in elucidating the precise molecular interactions of this compound with its biological targets.

Applications in Peptide and Protein Engineering Research and Advanced Material Science

Design and Synthesis of Peptide Nanoparticles and Self-Assembled Structures Incorporating (S)-3,6-Diamino-6-oxohexanoic Acid

The ability of peptides to self-assemble into well-defined nanostructures has garnered significant interest for applications in drug delivery, tissue engineering, and diagnostics. The incorporation of non-standard amino acids like this compound into peptide sequences can significantly influence the resulting self-assembled structures. The presence of an additional amino group in the side chain of this amino acid can introduce new hydrogen bonding patterns and electrostatic interactions, which are crucial in directing the self-assembly process.

Researchers are exploring how the strategic placement of this compound within a peptide sequence can lead to the formation of nanoparticles with controlled size, morphology, and surface chemistry. These peptide-based nanoparticles can be designed to encapsulate therapeutic agents, with the potential for targeted delivery and release. The synthesis of such nanoparticles often involves techniques like solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of modified amino acids into a growing peptide chain. nih.gov The use of aqueous environments for these syntheses is also being investigated to create more environmentally friendly processes. nih.gov

The self-assembly of peptides containing this compound can result in a variety of nanostructures, including nanotubes, nanovesicles, and nanorods. nih.gov The final morphology is dependent on factors such as the amino acid sequence, concentration, and environmental conditions like pH and temperature. The ability to control these parameters opens up possibilities for creating a diverse range of functional nanomaterials.

Incorporation into Macrocyclic Compounds for Conformational Control and Enhanced Bioactivity

Macrocyclic peptides, which are peptides with a cyclic structure, often exhibit enhanced biological activity and stability compared to their linear counterparts. The incorporation of this compound can be a key strategy in the design and synthesis of these complex molecules. The diamino functionality of this compound can be utilized to create intramolecular bridges or "staples" within a peptide chain, effectively constraining its conformation. digitellinc.com

This conformational control is critical for mimicking the bioactive conformation of a natural peptide or for designing novel peptides that can bind to specific biological targets with high affinity and selectivity. nih.govnih.gov By locking a peptide into a desired three-dimensional shape, researchers can improve its resistance to degradation by proteases, thereby increasing its in vivo half-life. nih.gov The synthesis of these macrocyclic peptides often involves sophisticated chemical strategies to achieve the desired ring closure. rsc.org

The use of D-amino acids, such as the (S)-enantiomer of 3,6-Diamino-6-oxohexanoic acid, can also contribute to the proteolytic stability of the resulting macrocycle. nih.gov The unique stereochemistry of D-amino acids is not readily recognized by the enzymes that typically degrade peptides in the body. nih.gov

Development of Novel Ligands and Metal-Binding Scaffolds

The ability to chelate metal ions is a critical function in many biological and chemical systems. The structure of this compound, with its two amino groups and a carboxylic acid group, makes it an excellent candidate for the development of novel ligands and metal-binding scaffolds. wikipedia.org These groups can coordinate with a variety of transition metal ions, forming stable complexes. wikipedia.org

By incorporating this compound into peptide backbones, researchers can create custom-designed metallopeptides. metu.edu.trworktribe.com These molecules can be engineered to have specific metal-binding affinities and selectivities, opening up applications in areas such as:

Catalysis: The metal center can act as a catalytic site for a variety of chemical reactions. google.commdpi.com

Sensing: Changes in the spectroscopic properties of the metal complex upon binding to a target molecule can be used for sensing applications.

Biomedical Imaging: The incorporation of radioactive metal ions can enable the use of these peptides as imaging agents.

The synthesis of these metal-binding peptides requires careful consideration of the protecting group strategy during solid-phase peptide synthesis to ensure that the coordination sites are available for metal chelation after the peptide has been assembled. acs.org

Utilization in the Creation of Modified Peptides and Processed Proteins

The incorporation of non-proteinogenic amino acids is a powerful tool for creating modified peptides and proteins with novel properties. This compound can be used to introduce specific modifications that can enhance the therapeutic potential of a peptide or alter the function of a protein.

One of the key advantages of using D-amino acids like this compound is the increased resistance to enzymatic degradation. nih.gov This can significantly improve the bioavailability and efficacy of peptide-based drugs. Furthermore, the introduction of this unnatural amino acid can alter the secondary and tertiary structure of a peptide, potentially leading to new biological activities. nih.gov

In the context of processed proteins, the selective incorporation of this compound could be used to introduce specific functionalities. For example, the additional amino group could serve as a site for bioconjugation, allowing for the attachment of other molecules such as fluorescent dyes, drugs, or targeting ligands. While the direct enzymatic incorporation into proteins during translation is not a standard process, chemical ligation strategies could be employed to create these modified proteins. The metabolism of amino acid derivatives and their potential incorporation into biological systems is an active area of research. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-3,6-Diamino-6-oxohexanoic acid, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The synthesis typically involves amino acid derivatization. For example, the hydrochloride salt form (CAS 1301706-58-0) is synthesized via protection/deprotection strategies. Key steps include:

  • Coupling reactions : Introducing the 6-oxo group via ketone formation under controlled pH.
  • Chiral resolution : Use of L-configuration precursors to maintain stereochemical integrity, as seen in β-homoglutamine derivatives .
  • Purification : Recrystallization or reverse-phase chromatography to isolate the compound .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
ProtectionBoc-anhydride, pH 8.58592%
OxidationKMnO₄, acidic conditions7088%
DeprotectionHCl/EtOH9095%

Q. How is the structural characterization of this compound validated in academic research?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the backbone structure and stereochemistry.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₆H₁₃ClN₂O₃ for the hydrochloride salt) .
  • X-ray crystallography : For absolute configuration confirmation, though limited by crystallinity challenges .

Q. What is the known biological role of this compound in metabolic pathways?

  • Methodological Answer : The compound is structurally analogous to allysine (a lysine metabolite). Research suggests roles in:

  • Collagen crosslinking : As a precursor in elastin biosynthesis.
  • Biomarker potential : Detected in lysine metabolism disorders via LC-MS/MS profiling of urine or plasma .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace amounts of this compound in complex biological matrices?

  • Methodological Answer : Challenges include low abundance and interference from similar metabolites. Solutions involve:

  • Derivatization : Use of dansyl chloride or FMOC-Cl to enhance LC-MS sensitivity.
  • Tandem MS/MS : Selective reaction monitoring (SRM) for specificity .
    • Data Table :
MatrixLOD (nM)Recovery (%)
Plasma0.592 ± 3
Urine0.288 ± 5

Q. How can researchers resolve contradictions in reported enzyme inhibition data involving this compound?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., pH, cofactors). Best practices include:

  • Standardized assays : Use validated protocols (e.g., IC₅₀ determination under uniform buffer conditions).
  • Control experiments : Test for nonspecific binding using scrambled peptides or knockout models .

Q. What experimental designs are optimal for studying the compound’s interaction with amino acid transporters?

  • Methodological Answer :

  • Competitive uptake assays : Radiolabeled amino acids (e.g., 3^3H-lysine) in cell lines (e.g., HEK293).
  • CRISPR/Cas9 knockout models : Validate transporter specificity by comparing wild-type and transporter-deficient cells .

Key Research Considerations

  • Avoid unreliable sources : Prioritize PubChem, CAS Common Chemistry, and peer-reviewed synthesis protocols .
  • Stereochemical integrity : Ensure chiral purity via circular dichroism (CD) or enzymatic assays .
  • Ethical data practices : Align with open-data principles while protecting sensitive biomarker data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.